molecular formula C32H24Cl4N6O3 B10893518 1-{2-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-{2-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B10893518
M. Wt: 682.4 g/mol
InChI Key: TZYIEBHTHCNQGD-XDJHFCHBSA-N
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Description

1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2,6-DICHLOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE is a complex organic compound characterized by multiple aromatic rings and heterocyclic structures

Properties

Molecular Formula

C32H24Cl4N6O3

Molecular Weight

682.4 g/mol

IUPAC Name

3-[2-[(7E)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,6-dichlorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C32H24Cl4N6O3/c33-20-11-7-17(8-12-20)15-19-3-1-4-22-26(19)38-42(28(22)18-9-13-21(34)14-10-18)25(43)16-40-30-27(37-39-40)31(44)41(32(30)45)29-23(35)5-2-6-24(29)36/h2,5-15,22,27-28,30H,1,3-4,16H2/b19-15+

InChI Key

TZYIEBHTHCNQGD-XDJHFCHBSA-N

Isomeric SMILES

C1CC2C(N(N=C2/C(=C/C3=CC=C(C=C3)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C=CC=C6Cl)Cl)N=N4)C7=CC=C(C=C7)Cl

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C=CC=C6Cl)Cl)N=N4)C7=CC=C(C=C7)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions

    Indazole Core Formation: The initial step involves the cyclization of appropriate precursors to form the indazole ring. This can be achieved through the reaction of hydrazines with ketones under acidic conditions.

    Substituent Introduction: The chlorophenyl groups are introduced via halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Condensation Reactions: The formation of the pyrrolo[3,4-d][1,2,3]triazole ring involves condensation reactions, often facilitated by catalysts such as Lewis acids.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for condensation reactions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further explored for their biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.

Medicine

In medicine, the compound’s pharmacological properties are explored. It has shown promise in preclinical studies for its anti-inflammatory and anticancer activities, making it a potential lead compound for new drug development.

Industry

Industrially, the compound can be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. The chlorophenyl groups enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{3-(4-Bromophenyl)-7-[(E)-1-(4-Bromophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}-2-oxoethyl)-5-(2,6-dibromophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
  • 1-(2-{3-(4-Fluorophenyl)-7-[(E)-1-(4-Fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}-2-oxoethyl)-5-(2,6-difluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Uniqueness

The uniqueness of 1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2,6-DICHLOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE lies in its specific substitution pattern, which imparts unique chemical and biological properties. The presence of multiple chlorophenyl groups enhances its reactivity and binding affinity, making it a valuable compound for further research and development.

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